molecular formula C13H14O2 B2751760 1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one CAS No. 1566883-08-6

1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one

Cat. No.: B2751760
CAS No.: 1566883-08-6
M. Wt: 202.253
InChI Key: ZQTCIKRPDUALDS-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one is an organic compound with the molecular formula C13H14O2. It is characterized by a benzofuran ring fused to a pentenone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one typically involves the cyclization of o-hydroxybenzyl ketones or the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Transition-metal catalysis, such as using silver (I) complexes, can also be employed to facilitate the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring or the pentenone chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The benzofuran ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as inhibiting microbial growth or modulating inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Dihydrobenzofuran-2-yl)pent-4-en-1-one is unique due to its combination of the benzofuran ring and the pentenone chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research and industrial applications .

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-2-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-3-7-11(14)13-9-10-6-4-5-8-12(10)15-13/h2,4-6,8,13H,1,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTCIKRPDUALDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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